(3-Methylpiperidin-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-3-2-7(6)5-9/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGVPVNAHDKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546095-71-9 | |
| Record name | (3-methylpiperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methylpiperidin 4 Yl Methanol and Its Stereoisomers
Classical and Established Synthetic Routes to the (3-Methylpiperidin-4-yl)methanol Core
Traditional approaches to the synthesis of 3,4-disubstituted piperidines often involve multi-step sequences. These can include the hydrogenation of substituted pyridine (B92270) precursors, cyclization reactions of acyclic amino-aldehydes or amino-ketones, and modifications of existing piperidine (B6355638) rings. For instance, the reduction of a suitably substituted pyridine derivative can provide the piperidine core, which can then be further functionalized. Another common strategy is the ene cyclization of 4-aza-1,7-dienes, which can be catalyzed by Lewis acids to afford 3,4-disubstituted piperidines. rsc.org The diastereoselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. For example, carbonyl ene and Prins cyclizations of certain aldehydes can be directed to yield either cis or trans 3,4-disubstituted piperidines by switching between Lewis and Brønsted acid catalysts. nih.govnih.gov
A notable classical approach involves the use of a Michael addition reaction. For example, the synthesis of a key intermediate for the orexin (B13118510) receptor antagonist MK-6096, which features the ((3R,6R)-6-methylpiperidin-3-yl)methanol core, starts from methyl vinyl ketone and diethyl malonate. acs.orgacs.org This is followed by a series of transformations including a biocatalytic transamination and a crystallization-induced dynamic resolution to establish the desired stereochemistry. acs.orgacs.orgresearchgate.net
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high levels of enantiomeric and diastereomeric purity is a critical challenge in the synthesis of complex molecules like this compound. Modern synthetic methods increasingly rely on catalytic asymmetric reactions to control stereochemistry.
Biocatalytic Approaches in Stereoselective Synthesis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.govacs.org Enzymes, with their inherent chirality, can catalyze reactions with exceptional enantio- and regioselectivity. nih.govacs.org
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are invaluable enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.netucl.ac.uk These enzymes transfer an amino group from an amine donor, such as isopropylamine, to a ketone substrate with the aid of the cofactor pyridoxal-5'-phosphate (PLP). nih.govucl.ac.uk This methodology has been successfully applied to the synthesis of chiral piperidine precursors. For instance, the synthesis of (R)- and (S)-3-amino-1-Boc-piperidine can be achieved through the amination of 1-Boc-3-piperidone using immobilized ω-transaminases, affording the product in high yield and enantiomeric excess. nih.govresearchgate.net
A key step in an asymmetric synthesis of the ((3R,6R)-6-methylpiperidin-3-yl)methanol core involved a practical biocatalytic transamination process to prepare a lactam acid mixture, which was then resolved. acs.orgacs.orgresearchgate.net This highlights the successful integration of biocatalysis into multi-step synthetic sequences for complex targets. The use of transaminases can provide access to enantiomerically pure amines that are crucial building blocks for more complex molecules. nih.gov
Imine reductases (IREDs) are another class of enzymes that play a crucial role in the synthesis of chiral amines and N-heterocycles. nih.govmanchester.ac.uknih.gov They catalyze the reduction of imines to amines with high stereoselectivity, using a nicotinamide (B372718) cofactor such as NADPH. nih.govrsc.org IREDs are particularly useful in cascade reactions, where they can reduce a cyclic imine formed in situ. nih.govacs.org
One-pot enzymatic cascades combining an oxidase and an imine reductase have been developed for the synthesis of substituted piperidines. rsc.org For example, a galactose oxidase can oxidize an amino alcohol to an amino aldehyde, which then spontaneously cyclizes to a cyclic imine. rsc.org This imine is then reduced by an IRED in a stereoselective manner to yield the chiral piperidine. rsc.org This chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has been used to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org These cascade reactions are highly efficient and can be performed under benign conditions, making them an attractive alternative to traditional chemical methods. nih.gov
| Enzyme Class | Reaction Type | Application in Piperidine Synthesis | Key Features |
| Transaminases (TAs) | Asymmetric amination of ketones | Synthesis of chiral amine precursors | High enantioselectivity, uses PLP cofactor |
| Imine Reductases (IREDs) | Stereoselective reduction of imines | Reduction of cyclic imines to chiral piperidines | High stereoselectivity, NADPH-dependent |
| Oxidases | Oxidation of alcohols | Generation of aldehyde intermediates for cyclization | Part of cascade reactions |
Asymmetric Organocatalysis in Piperidine Ring Formation
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. nih.gov It offers a powerful alternative to metal-based catalysts and enzymes for the construction of chiral molecules.
The Michael addition is a versatile carbon-carbon bond-forming reaction that has been extensively utilized in the synthesis of piperidines. Organocatalyzed asymmetric Michael additions allow for the construction of chiral piperidine rings with high enantiomeric excess. nih.gov Chiral amines, such as proline and its derivatives, are often used as catalysts in these reactions. acs.orgntu.edu.sg
For example, an improved protocol for the organocatalyzed, intramolecular heteroatom Michael addition has been developed for the asymmetric synthesis of piperidine derivatives. nih.gov This methodology has been applied to the enantioselective synthesis of various alkaloids containing the piperidine core. nih.gov The reaction of α,β-unsaturated aldehydes with nucleophiles, catalyzed by a chiral secondary amine, proceeds through an iminium ion intermediate, which controls the stereochemical outcome of the Michael addition. This approach has been used in the formal synthesis of (-)-paroxetine, a well-known antidepressant that contains a trans-3,4-disubstituted piperidine core. researchgate.net
Furthermore, bifunctional organocatalysts, such as thiourea-based catalysts, have been employed in enantioselective double Michael additions to construct polysubstituted piperidines. nih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. nih.gov
| Catalyst Type | Reaction | Substrates | Product |
| Proline derivatives | Intramolecular aza-Michael addition | Enal precursors | Enantioenriched piperidines |
| Chiral Phosphoric Acid | Three-component reaction | 3-vinyl indoles, imino esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates |
| Thiourea-cinchona catalyst | Michael addition | Malonate nucleophiles, nitroalkenes | Polysubstituted cyclohexenes (piperidine precursors) |
Chiral Resolution Techniques
The separation of stereoisomers of this compound and its precursors is a critical step in obtaining enantiomerically pure compounds. Various chiral resolution techniques have been effectively employed.
Crystallization-Induced Dynamic Resolution for Diastereomeric Purity
Crystallization-induced dynamic resolution (CIDR) is a powerful technique that allows for the conversion of a mixture of diastereomers into a single, desired stereoisomer in high yield and purity. acs.orgresearchgate.net This method relies on the principle of in-situ epimerization of the undesired stereoisomer in solution to the desired one, which then crystallizes out, driving the equilibrium towards the formation of the solid product. acs.org
A notable application of this technique is in the synthesis of the piperidine core of a dual orexin receptor antagonist. acs.org In this process, a trans/cis mixture of a lactam acid precursor was converted to the desired trans-lactam acid salt with greater than 95% diastereomeric excess (de) and in 91% yield. acs.org The success of CIDR often hinges on finding suitable conditions that allow for rapid equilibration between the diastereomers in solution while ensuring selective crystallization of only one. researchgate.net The use of specific amines can influence which diastereomer crystallizes, thereby controlling the final product's stereochemistry. researchgate.net
Diastereomeric Salt Formation with Chiral Acids
A widely used method for resolving racemic mixtures of piperidine derivatives involves the formation of diastereomeric salts with a chiral resolving agent. bg.ac.rs This classical approach takes advantage of the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. google.com
In the synthesis of a selective JAK3 covalent inhibitor, a racemic mixture of cis/trans N-Boc-3-amino-6-methylpiperidine was resolved using chiral acids. bg.ac.rssci-hub.se Screening of 91 different chiral acids revealed that (R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid was effective in selectively crystallizing the desired (3R,6S)-enantiomer as a diastereomeric salt with high enantiomeric excess (>90% ee) and diastereomeric ratio (>95% cis/trans). bg.ac.rssci-hub.se Conversely, (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) was found to crystallize the undesired enantiomer. bg.ac.rssci-hub.se The choice of chiral acid and crystallization solvent is crucial for achieving efficient separation. bg.ac.rs For instance, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly employed for the resolution of amino compounds. google.com
Asymmetric Hydrogenation of Piperidine Precursors
Asymmetric hydrogenation is a highly efficient method for establishing the desired stereochemistry in piperidine rings. This technique typically involves the reduction of a prochiral precursor, such as an enamine or a pyridinium (B92312) salt, using a chiral catalyst.
The asymmetric hydrogenation of N-benzyl-3-methyl-4-oxopiperidine derivatives has been explored to produce chiral piperidines. nih.gov Depending on the catalyst employed, either partial or full reduction of the precursor can be achieved with high enantiomeric excess. nih.gov For instance, rhodium(I) complexes with chiral ferrocenyl phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of related piperidine precursors, yielding products with moderate to good enantioselectivity. google.com The choice of catalyst, whether it be rhodium, ruthenium, or iridium-based, plays a significant role in the stereochemical outcome of the reaction. mdpi.com For example, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Rh(I) complex with Josiphos SL-J009-1 | N-benzyl-activated pyridine ring | (3R, 4R) | up to 66% | 97% cis | google.com |
| Ru(II) complex | Enamine | Desired piperidine | - | - | mdpi.com |
| Ir(I) complex with P,N-ligand | 2-substituted pyridinium salt | - | - | - | mdpi.com |
Chemo- and Regioselective Functionalization Strategies
The selective functionalization of the this compound scaffold is essential for the synthesis of diverse analogues. The presence of multiple reactive sites, including the secondary amine, the hydroxyl group, and potentially the piperidine ring itself, necessitates the use of protecting groups and controlled reaction conditions to achieve the desired chemo- and regioselectivity.
N-alkylation is a common functionalization reaction, though it can be influenced by steric effects. uni-mainz.de For instance, the N-alkylation of a piperidin-4-yl)methanol derivative with a bulky alkylating agent was found to be challenging. uni-mainz.de The hydroxyl group can be protected, for example, as a TBDMS ether, to allow for selective reactions at the nitrogen atom. Subsequent deprotection yields the desired N-substituted this compound derivative.
The introduction of substituents onto the piperidine ring itself can be achieved through various methods, including multi-component reactions. For example, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives has been accomplished via a Mannich reaction involving an ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). jst.go.jp These piperidone derivatives can then be further functionalized. The "magic methyl effect," where the addition of a methyl group can enhance biological activity, underscores the importance of developing selective C-H methylation reactions. researchgate.net
Novel Reaction Conditions and Process Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives requires robust and optimized processes. Key considerations include the use of economically viable and commercially available starting materials, minimizing the number of synthetic steps, and ensuring high yields and purity. researchgate.net
An efficient and scalable process for the synthesis of piperidin-4-yl-carbamates, which are related structures, has been developed starting from commercially available 1-benzylpiperidin-4-one. researchgate.net This process involves a reductive amination with ammonia (B1221849) catalyzed by Raney-Ni, followed by carbamate (B1207046) formation and a de-benzylation step using Pd/C. researchgate.net The optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for maximizing throughput and ensuring process safety on a large scale. researchgate.net For example, in the hydrogenation of a pyridine precursor, replacing the expensive PtO2 catalyst with a less costly 5% Rh/C catalyst was a key process improvement. bg.ac.rssci-hub.se
Furthermore, the development of continuous flow synthesis methods can offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes.
Synthetic Pathways to Derivatized this compound Analogues
The synthesis of derivatized analogues of this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents. These synthetic pathways often involve the modification of the piperidine nitrogen, the hydroxyl group, or the piperidine ring itself.
N-acylation and N-alkylation are common strategies for modifying the piperidine nitrogen. For example, various N-acyl and N-alkyl derivatives of 2,6-diphenylpiperidin-4-ones have been synthesized and their crystal structures reported. chemrevlett.com The hydroxyl group of this compound can be converted to other functional groups, such as ethers or esters, or it can be used as a handle for further synthetic transformations. For instance, the synthesis of (3-(2-fluoroethoxy)-2-methoxyphenyl)(piperidin-4-yl)methanol derivatives involved the deprotection of a phenolic hydroxyl group followed by fluoroalkylation. uni-mainz.de
Rigorous Spectroscopic and Advanced Analytical Characterization of 3 Methylpiperidin 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like (3-Methylpiperidin-4-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the hydroxymethyl group. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship to neighboring functional groups.
The presence of stereoisomers (cis and trans) will result in different sets of signals or complex multiplets, as the chemical environment of the protons changes with the relative orientation of the methyl and hydroxymethyl groups. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This will affect the shielding and deshielding of the ring protons. For instance, the axial and equatorial protons at each carbon of the piperidine ring will exhibit different chemical shifts and coupling constants.
Expected ¹H NMR Data for this compound: (Note: The following data is estimated based on known chemical shifts for similar piperidine derivatives)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H on -OH | Variable (broad singlet) | bs | - |
| H₂ on -CH₂OH | ~3.4-3.6 | m | - |
| H on C2 (axial/equatorial) | ~2.9-3.1 / ~2.5-2.7 | m | - |
| H on C3 (axial) | ~1.5-1.8 | m | - |
| H on C4 (axial) | ~1.3-1.6 | m | - |
| H on C5 (axial/equatorial) | ~1.0-1.2 / ~1.6-1.8 | m | - |
| H on C6 (axial/equatorial) | ~2.9-3.1 / ~2.5-2.7 | m | - |
| H₃ on -CH₃ | ~0.8-1.0 | d | ~6-7 |
| H on N-H | Variable (broad singlet) | bs | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the conformation of the ring and the orientation of the substituents.
Expected ¹³C NMR Data for this compound: (Note: The following data is estimated based on known chemical shifts for similar piperidine derivatives)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₂OH | ~65-68 |
| C2 | ~45-48 |
| C3 | ~30-35 |
| C4 | ~38-42 |
| C5 | ~25-30 |
| C6 | ~45-48 |
| -CH₃ | ~15-20 |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC/HMQC, DEPT)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton networks within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary carbons and between different functional groups. For instance, HMBC can show correlations from the methyl protons to C3 and C4 of the piperidine ring.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which simplifies the interpretation of the ¹³C NMR spectrum.
Chiral Shift Reagents for Stereochemical Differentiation
This compound is a chiral molecule, existing as enantiomers for both the cis and trans diastereomers. NMR spectroscopy in the presence of chiral shift reagents (CSRs) can be used to differentiate between enantiomers. CSRs, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts (the lanthanide-induced shift, LIS) for the corresponding protons in the two enantiomers, allowing for their distinction and the determination of enantiomeric excess. For example, the use of chiral lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) could potentially resolve the signals of the enantiomers of this compound.
Conformational Analysis using NMR Data
The piperidine ring can exist in different conformations, with the chair form being the most stable. The orientation of the substituents (axial or equatorial) can be determined from the coupling constants (³J values) between adjacent protons, as obtained from the ¹H NMR spectrum. The Karplus equation relates the dihedral angle between two vicinal protons to their coupling constant. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. By analyzing these coupling constants, the preferred chair conformation of the cis and trans isomers of this compound can be deduced. For example, in many 3,4-disubstituted piperidines, the chair conformation that places the larger substituent in an equatorial position is favored to minimize steric strain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used to determine the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 130.1232, corresponding to the molecular formula C₇H₁₆NO⁺.
Electron Impact (EI) ionization, a higher energy technique, would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information.
Expected Mass Spectrometry Fragmentation Data for this compound:
| m/z | Fragment Ion | Description |
| 129 | [M-H]⁺ | Loss of a hydrogen atom |
| 114 | [M-CH₃]⁺ | Loss of the methyl group |
| 98 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 84 | [M-CH₃-CH₂OH]⁺ | Subsequent loss of methyl and hydroxymethyl groups |
| 70 | Cleavage of the piperidine ring |
The fragmentation pattern will be influenced by the relative positions of the methyl and hydroxymethyl groups, potentially allowing for differentiation between the cis and trans isomers.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate mass determination of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₇H₁₅NO), the expected exact mass can be calculated and compared with the measured mass.
In a typical HRMS analysis using a technique like Time-of-Flight (TOF), the compound would be ionized, often by forming the protonated molecule [M+H]⁺. The high-resolution capability of the instrument allows for mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This precision is instrumental in distinguishing the target compound from other molecules with the same nominal mass but different elemental formulas. While specific experimental HRMS data for this compound is not widely published, the analysis of related piperidine derivatives demonstrates the utility of this technique. For instance, in the characterization of other complex molecules containing a methylpiperidine moiety, HRMS has been used to confirm the molecular formula by matching the calculated and found mass values of the protonated molecule [M+H]⁺. rsc.org
Table 1: Representative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) (Hypothetical) |
| [M+H]⁺ | 130.1226 | 130.1228 | 1.5 |
| [M+Na]⁺ | 152.1046 | 152.1049 | 2.0 |
Note: The observed data in this table is hypothetical and serves as a representation of typical HRMS results.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, generating charged droplets from which gas-phase ions are produced.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include a broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the alcohol group. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring would appear in the 3000-2850 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring is expected around 3300-3250 cm⁻¹, which may overlap with the O-H band. The C-N stretching vibration of the amine would likely be observed in the 1250-1020 cm⁻¹ range, and the C-O stretching of the primary alcohol would appear in the 1050-1000 cm⁻¹ region. While a specific spectrum for this compound is not provided in the search results, FT-IR has been used to characterize more complex molecules containing the methyl-piperidin-yl-methoxy group, showing characteristic bands for the various functional groups present. ias.ac.in
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, broad | 3400 - 3200 |
| Amine (N-H) | Stretching | 3300 - 3250 |
| Alkane (C-H) | Stretching | 3000 - 2850 |
| Alcohol (C-O) | Stretching | 1050 - 1000 |
| Amine (C-N) | Stretching | 1250 - 1020 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach.
While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for similar piperidine derivatives often utilize a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comnih.gov Detection could be achieved using a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore. If derivatized with a UV-active agent, a UV detector could be employed. google.com The retention time and peak purity would be used to assess the identity and purity of the compound.
Table 3: Representative HPLC Method Parameters for the Analysis of Piperidine Derivatives
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the sample matrix |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | ELSD, CAD, or UV (after derivatization) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the presence of polar -OH and -NH groups, this compound may require derivatization to improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique for such compounds, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com
The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification. The mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation. Studies on the metabolism of piperidine have utilized GC-MS to identify hydroxylated metabolites, demonstrating the suitability of this technique for analyzing such compounds. semanticscholar.org
Table 4: Representative GC-MS Method Parameters for the Analysis of Piperidine Alcohols (after derivatization)
| Parameter | Typical Conditions |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective analytical technique extensively used to monitor the progress of chemical reactions. umass.edulibretexts.org It allows for the qualitative assessment of a reaction mixture by separating its components—reactants, products, and byproducts—based on their differential partitioning between a stationary phase and a mobile phase. analyticaltoxicology.com In the context of syntheses involving this compound, TLC is an indispensable tool for determining reaction completion, optimizing reaction conditions, and guiding the work-up and purification processes. asianpubs.orggoogleapis.com
The principle of TLC relies on the different affinities of compounds for the stationary phase (typically polar silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org
Key Components and Procedure:
Stationary Phase: For the analysis of polar, nitrogen-containing compounds like this compound and its precursors, silica gel (SiO₂) is the most common stationary phase. analyticaltoxicology.comias.ac.in Pre-coated TLC plates, often on glass or aluminum backings, are standard. These plates are frequently impregnated with a fluorescent indicator (e.g., F₂₅₄) that allows for the visualization of UV-active compounds as dark spots under a UV lamp. umass.edu
Mobile Phase (Eluent): The selection of an appropriate mobile phase is critical for achieving clear separation. Given that this compound contains both a hydroxyl and a secondary amine group, it is a polar compound. Therefore, solvent systems for its analysis typically consist of a mixture of a relatively non-polar solvent and a more polar solvent. Common eluents for piperidine derivatives include mixtures of dichloromethane (B109758) or ethyl acetate (B1210297) with methanol. google.comtandfonline.com Due to the basic nature of the piperidine nitrogen, tailing or streaking of spots on the acidic silica gel can be an issue. This is often mitigated by adding a small amount of a basic modifier, such as aqueous ammonia (B1221849) or triethylamine, to the eluent system. google.com
Reaction Monitoring in Practice: To monitor a reaction, small aliquots are taken from the reaction mixture at various time intervals. These are spotted onto a baseline drawn on the TLC plate. It is standard practice to also spot the starting material(s) and a "co-spot" (a single spot containing both the starting material and the reaction mixture) for direct comparison. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent front ascends the plate via capillary action, the components of the spotted mixtures are separated. umass.edu The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared and its intensity is no longer increasing. asianpubs.org
Visualization: After development, the separated spots are visualized. If the compounds are UV active, this can be done under a UV lamp. umass.edu For compounds that are not UV active, such as this compound itself, chemical staining is required. Common staining agents effective for visualizing alcohols and amines include potassium permanganate (B83412) solution or an iodine chamber. umass.edu
Illustrative TLC Systems for Piperidine Derivatives
While specific Rf values for this compound are not extensively documented, the following table provides examples of TLC systems reported for monitoring reactions involving structurally similar piperidine compounds. These serve as excellent starting points for developing a specific method for this compound.
| Reaction / Compound Type | Mobile Phase (Eluent) | Purpose | Source(s) |
| N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl) derivative | Dichloromethane / Methanol (20:1) | Reaction Monitoring | google.com |
| N-((3R,6S)-6-methylpiperidin-3-yl) derivative | Dichloromethane / Methanol (10:1) with 0.5% Ammonia Water | Reaction Monitoring | google.com |
| 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl) derivative | Methanol / Dichloromethane (1:6) | Reaction Monitoring | google.com |
| 2-Aryl-6-methylpiperidin-4-ol derivative | Ethyl Acetate / Methanol (7:3) | Purification Monitoring | tandfonline.com |
| Debenzylation of a piperidine derivative | Ammonical Methanol / Ethyl Acetate (2:98) | Purification Monitoring | ias.ac.in |
| Synthesis of N-(4-methylpyridin-3-yl)-acetamide | Not specified | Reaction Monitoring | googleapis.com |
| Synthesis of 2,6-diarylpiperidin-4-one thiosemicarbazones | Not specified | Reaction Monitoring | rsc.org |
Theoretical and Computational Studies of 3 Methylpiperidin 4 Yl Methanol
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are central to investigating the electronic makeup of molecules. These studies provide a static, ground-state perspective of the molecule's characteristics.
Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. tandfonline.com The process begins with geometry optimization, where DFT calculations systematically alter the molecule's geometry to find the most stable arrangement of atoms, corresponding to the lowest energy state. tandfonline.com For (3-Methylpiperidin-4-yl)methanol, this would involve calculating bond lengths, bond angles, and dihedral angles for the piperidine (B6355638) ring and its substituents.
Various combinations of functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G**, 6-311+G(2d,p)) can be employed to achieve a balance between computational cost and accuracy. tandfonline.comrsc.org The results of these calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.comresearchgate.net Once the optimized geometry is obtained, a range of electronic properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP), can be calculated. The MEP map is particularly useful as it illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.comtandfonline.com
Table 1: Parameters in DFT-based Geometry Optimization and Property Calculation
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. Common examples include B3LYP and M06. rsc.org | The choice of functional affects the accuracy of the calculated geometry and electronic properties. |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples range from Pople-style (e.g., 6-31G*) to Dunning-style. rsc.org | Larger basis sets provide more accurate results but require greater computational resources. |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides foundational data on bond lengths and angles, defining the molecule's fundamental structure. |
| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface. tandfonline.com | Identifies reactive sites for electrophilic and nucleophilic attack. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. doi.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. pjoes.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. doi.orgpjoes.com Conversely, a small energy gap indicates a molecule is more reactive. pjoes.com From these energies, global chemical reactivity descriptors can be calculated to quantify properties like chemical hardness, softness, electronegativity, and the electrophilicity index. doi.orgpjoes.com
Table 2: HOMO-LUMO Based Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. pjoes.com |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. pjoes.com |
| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom to attract electrons. pjoes.com |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. pjoes.com |
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For instance, DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental data. tandfonline.com
Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. These predictions are valuable for interpreting complex experimental NMR spectra and confirming the connectivity and environment of atoms within the molecule. researchgate.net Furthermore, theoretical methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical investigations provide a static picture, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of this compound.
This compound is a flexible molecule due to the puckered nature of the piperidine ring and the rotatable bonds of its substituents. The piperidine ring can exist in various conformations, most notably chair and boat forms. doi.org The substituents can adopt either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans) with distinct energy levels.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers for interconversion between them. researchgate.net This process generates an energy landscape, which maps the relative energies of different conformations. Such studies are crucial for understanding which conformation is most likely to be present under given conditions and how the molecule might change its shape, which can influence its biological activity. researchgate.net
Computational methods are instrumental in predicting the most stable three-dimensional structure of this compound. By calculating the relative energies of different possible isomers and conformers (e.g., cis vs. trans, and different chair/boat forms of the piperidine ring), the thermodynamically most stable structure can be identified. doi.orgnus.edu.sg
Molecular dynamics (MD) simulations can further probe the stability of these predicted structures over time. researchhub.com An MD simulation calculates the motion of atoms in the molecule by solving Newton's equations of motion, providing a trajectory that reveals how the structure fluctuates and changes. biorxiv.org These simulations can confirm the stability of a particular conformation or show its transition to a more stable state, offering insights into the dynamic nature of the molecule. researchhub.combiorxiv.org
In Silico Approaches to Chemical Reactivity and Interactions
Theoretical and computational chemistry provides a powerful lens for examining the chemical reactivity and potential molecular interactions of this compound at the electronic level. While specific and extensive in silico studies focused exclusively on this compound are not widely available in current literature, a robust understanding of its probable behavior can be extrapolated from computational analyses of structurally similar piperidine derivatives. Methodologies such as Density Functional Theory (DFT) and molecular docking are standard tools used to predict the electronic properties and binding affinities of molecules containing the piperidine scaffold. researchgate.netbookpi.orgnih.gov
Research on various substituted piperidines consistently demonstrates the utility of DFT in elucidating molecular structure, stability, and reactivity. researchgate.netasianpubs.org For a molecule like this compound, a DFT analysis would typically be employed to optimize the molecular geometry and calculate a range of electronic descriptors that govern its chemical behavior.
Key Theoretical Descriptors of Chemical Reactivity
A standard computational analysis using DFT would provide the following insights into the reactivity of this compound:
| Calculated Property | Significance in Chemical Reactivity |
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Reflects the molecule's ability to accept electrons. A lower LUMO energy points to a greater susceptibility to nucleophilic attack, indicating electrophilic sites. |
| HOMO-LUMO Energy Gap | A crucial indicator of chemical stability and reactivity. A smaller gap generally correlates with higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. |
| Mulliken Atomic Charges | Provides an estimation of the partial charge distribution across the atoms within the molecule. This helps in identifying nucleophilic (negative charge) and electrophilic (positive charge) centers. For this compound, the nitrogen and oxygen atoms are expected to carry negative charges, while the adjacent carbon and hydrogen atoms would have positive charges. |
| Molecular Electrostatic Potential (MEP) Map | This provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate areas of high electron density (nucleophilic sites), which are prone to electrophilic attack, while blue-colored regions signify electron-deficient areas (electrophilic sites), susceptible to nucleophilic attack. For this compound, the area around the hydroxyl oxygen would be a region of high negative potential. |
This table is a conceptual representation of data that would be generated from a DFT study. Specific values for this compound are not currently available in published literature.
Studies on related compounds, such as 3-methyl-2,6-diphenylpiperidin-4-one, have utilized these DFT-derived parameters to successfully analyze the molecule's stability, charge delocalization, and reactive sites. researchgate.net The HOMO-LUMO energy gap, in particular, is a widely used descriptor for the reactivity of piperidine derivatives. researchgate.net
Anticipated Molecular Interactions
The structural features of this compound—namely the piperidine ring, the methyl group, and the hydroxymethyl group—dictate the types of non-covalent interactions it can form with biological macromolecules, such as proteins or enzymes. Molecular docking studies on analogous piperidine compounds are instrumental in predicting these interactions. researchgate.netnih.govnih.gov
The hydroxyl (-OH) group of the hydroxymethyl substituent is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This makes it a primary site for forming strong, directional interactions with polar residues in a protein's binding pocket. The nitrogen atom within the piperidine ring, with its lone pair of electrons, can also act as a hydrogen bond acceptor.
Chemical Transformations, Derivatization, and Utility As a Synthetic Building Block
Investigation of Functional Group Reactivity: Hydroxyl and Amine Moieties
The chemical behavior of (3-Methylpiperidin-4-yl)methanol is dictated by the interplay of its hydroxyl and amine functionalities. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, while the hydroxyl group can act as a nucleophile or be transformed into various other functional groups.
The primary hydroxymethyl group of this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. A common and mild method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This method is well-suited for substrates with sensitive functional groups, as it is performed at low temperatures and avoids harsh acidic or basic conditions that could affect the piperidine (B6355638) ring or its stereochemistry. wikipedia.org
The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the aldehyde. youtube.com Further oxidation of the intermediate aldehyde to the corresponding 3-methylpiperidine-4-carboxylic acid can be achieved using stronger oxidizing agents. The general scheme for the Swern oxidation of this compound is presented below.
Table 1: Reagents and Products in the Swern Oxidation of this compound
| Reactant | Reagents | Intermediate Product | Final Product (with further oxidation) |
|---|
This table is for illustrative purposes and shows the expected products based on the Swern oxidation mechanism.
The piperidine ring is a saturated heterocyclic system and is generally stable to reduction under standard catalytic hydrogenation conditions. dtic.mil The synthesis of piperidines often involves the reduction of pyridine (B92270) precursors. nih.govorganic-chemistry.orgresearchgate.net However, under specific and often harsh conditions, the piperidine ring can undergo transformations. For instance, certain photocatalytic methods involving single-electron transfer can induce ring-opening reactions of piperidine derivatives. researchgate.netresearchgate.net These deconstructive strategies, while not a simple reduction of the ring, represent a potential chemical transformation under specific catalytic conditions. researchgate.net
Synthetic Applications as a Versatile Intermediate
The presence of two modifiable functional groups and its chiral nature make this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
The amine and hydroxyl groups of this compound can be used as handles to build fused or spirocyclic heterocyclic systems. For example, it has been utilized in the synthesis of imidazo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives, which have applications as TLR8 agonists. chiralen.com In such syntheses, the piperidine nitrogen can act as a nucleophile to form a new ring, while the hydroxyl group can be used for further functionalization or as a point of attachment to another molecular scaffold. The general principle involves leveraging the nucleophilicity of the piperidine nitrogen and the reactivity of the hydroxyl group to participate in cyclization reactions.
As a chiral molecule, this compound can serve as a chiral building block in asymmetric synthesis. researchgate.netnih.gov The stereocenters at the 3 and 4 positions can influence the stereochemical outcome of reactions at other sites in the molecule or in subsequent synthetic steps. This transfer of chirality is a powerful tool in the synthesis of enantiomerically pure compounds. nih.govmdpi.comrsc.org For instance, the enantioselective synthesis of 3,4,5-trisubstituted piperidines has been demonstrated, highlighting the importance of controlling stereochemistry in this class of compounds. nih.gov The use of chiral piperidine fragments is crucial in the synthesis of many pharmaceutical agents, and this compound represents a readily available source of such a chiral scaffold.
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of this compound are driven by the search for new bioactive compounds. mdpi.comnih.govmdpi.com By modifying the amine and hydroxyl groups, a diverse library of new chemical entities can be generated.
The secondary amine can be N-alkylated, N-arylated, or acylated to introduce a wide variety of substituents. The hydroxyl group can be esterified, etherified, or replaced with other functional groups to modulate the physicochemical properties of the molecule. This derivatization allows for a systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|---|
| Secondary Amine | N-Alkylation | Alkyl halide, base | N-Alkyl-(3-methylpiperidin-4-yl)methanol |
| Secondary Amine | N-Arylation | Aryl halide, catalyst (e.g., Pd), base | N-Aryl-(3-methylpiperidin-4-yl)methanol |
| Secondary Amine | N-Acylation | Acyl chloride or anhydride (B1165640), base | N-Acyl-(3-methylpiperidin-4-yl)methanol |
| Primary Hydroxyl | Esterification | Carboxylic acid, acid catalyst or coupling agent | (3-Methylpiperidin-4-yl)methyl ester |
This table provides examples of common derivatization reactions and the resulting classes of compounds.
Modification of the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a key site for synthetic elaboration, enabling the introduction of a variety of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications are fundamental in altering the steric and electronic properties of the molecule, thereby influencing its biological activity and utility in further synthetic steps.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce diverse functional groups. For instance, in the synthesis of intermediates for pharmaceutically active compounds, the piperidine nitrogen is often reacted with various alkyl halides or acylating agents. A common strategy involves the N-benzylation of piperidine derivatives, which can later be removed via catalytic hydrogenation if the free amine is required. In a broader context of piperidine chemistry, N-acylation is a standard procedure, often carried out using acid chlorides or anhydrides in the presence of a base. For example, in the synthesis of α,α-diphenyl-4-piperidinemethanol, a related compound, the piperidine nitrogen is first protected by N-acetylation using an acetylating reagent like acetyl chloride or acetic anhydride before further transformations. This initial protection step is crucial to prevent unwanted side reactions at the nitrogen atom.
Reductive Amination: The piperidine nitrogen can also be functionalized through reductive amination. This powerful reaction allows for the introduction of a wide range of substituents by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is widely employed in the synthesis of complex piperidine derivatives.
The table below summarizes common reagents and conditions for the modification of the piperidine nitrogen, based on analogous structures.
| Transformation | Reagent/Catalyst | Conditions | Product Type |
| N-Benzylation | Benzyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Benzyl derivative |
| N-Acetylation | Acetic anhydride or Acetyl chloride | Reflux | N-Acetyl derivative |
| N-Methylation | Formaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Solvent (e.g., Dichloromethane) | N-Methyl derivative |
Functionalization of the Hydroxyl Group
The primary hydroxyl group in this compound provides another handle for chemical modification, allowing for its conversion into various other functional groups such as ethers, esters, and halides.
Fluorination: In a study focused on the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols, which are close structural analogues of the title compound, the hydroxyl group was converted to a fluoromethyl group. nih.gov This transformation was achieved using diethylaminosulfur trifluoride (DAST), a common reagent for deoxofluorination. nih.gov This reaction demonstrates the feasibility of replacing the hydroxyl group with a fluorine atom, a modification often employed in medicinal chemistry to alter pharmacokinetic and pharmacodynamic properties.
Esterification and Etherification: While specific examples for this compound are not detailed in the provided search results, the primary alcohol functionality is amenable to standard esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate catalytic conditions. Similarly, etherification can be performed, for instance, through a Williamson ether synthesis by first converting the alcohol to its alkoxide and reacting it with an alkyl halide.
The following table outlines potential functionalizations of the hydroxyl group.
| Transformation | Reagent | Product Type |
| Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | Fluoromethyl derivative |
| O-Mesylation | Methanesulfonyl chloride | Mesylate ester |
| O-Acylation | Phenyl chloroformate | Carbamate (B1207046) derivative |
Structural Analogues and Isomeric Investigations
The stereochemistry of the 3-methyl and 4-hydroxymethyl groups on the piperidine ring significantly influences the three-dimensional shape and, consequently, the biological and chemical properties of this compound. Research into its structural analogues and isomers has focused on controlling the relative stereochemistry (cis/trans) and the absolute stereochemistry (R/S) at the chiral centers.
Diastereoselective Synthesis: A notable study detailed the concise and high-yielding diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanols, which are structurally related to this compound. nih.gov The synthesis of these diastereomers was achieved starting from 1,3-dimethyl-4-piperidinone. The control of the C3-C4 relative stereochemistry was accomplished through two key reactions:
An alkoxymethylation of a metalloenamine generated from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, which afforded the (cis)-(3R,4S) isomer. nih.gov
A nucleophilic substitution of a fluoroarene with deprotonated 3-methyl-4-piperidinenitrile, which yielded the (trans)-(3R,4R) isomer. nih.gov
These synthetic strategies highlight methods to selectively access different stereoisomers of the 3,4-disubstituted piperidine core.
Isomeric Purity in Synthesis: The synthesis of specific stereoisomers is crucial in drug discovery and development. For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been described, emphasizing the importance of controlling the relative stereochemistry of substituents on the piperidine ring. While not directly involving the hydroxymethyl group, these studies on related 3,4-disubstituted piperidines underscore the synthetic efforts to isolate and characterize specific isomers. The stereochemical configuration of such building blocks is critical as it dictates the spatial arrangement of functional groups, which is paramount for molecular recognition and biological activity.
The table below details the key reactions and outcomes in the synthesis of structural analogues.
| Starting Material | Key Reaction | Stereochemical Outcome | Reference |
| 1,3-dimethyl-4-piperidinone | Alkoxymethylation of a metalloenamine | (3R,4S) - cis isomer | nih.gov |
| 1,3-dimethyl-4-piperidinone | Nucleophilic substitution with deprotonated 3-methyl-4-piperidinenitrile | (3R,4R) - trans isomer | nih.gov |
Stereochemical Aspects and Conformational Dynamics
Stereoisomerism and Enantiomeric Purity Assessment
(3-Methylpiperidin-4-yl)methanol possesses two stereogenic centers at the C3 and C4 positions of the piperidine (B6355638) ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers exist as two pairs of enantiomers (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R), and diastereomers to each other. The relative orientation of the methyl and hydroxymethyl groups defines the cis and trans isomers. For instance, rel-((3S,4R)-3-Methylpiperidin-4-yl)methanol indicates a relative trans configuration. bldpharm.com
The assessment of enantiomeric and diastereomeric purity is crucial. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed to separate the different stereoisomers. The absolute configuration of a specific isomer can be unequivocally determined by single-crystal X-ray diffraction analysis, which provides detailed information about bond angles and torsional parameters. researchgate.net Optical rotation measurements can also be used to corroborate the stereochemical purity of a sample.
Diastereoselectivity and Enantioselectivity in Synthetic Pathways
The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic strategies. Diastereoselective syntheses have been developed to selectively produce either the cis or trans isomers. For example, the alkoxymethylation of a metalloenamine derived from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine can yield the (3R,4S)-form (trans), while nucleophilic substitution on a deprotonated 3-methyl-4-piperidinenitrile can lead to the (3R,4R)-isomer (cis). nih.gov
Enantioselectivity is often achieved through methods like biocatalytic transamination, which can produce optically pure intermediates (ee >99%) that are then diastereoselectively reduced. researchgate.net The use of chiral auxiliaries is another common strategy. For instance, alkylation of a piperidin-2-one derivative with a chiral auxiliary can lead to different diastereomeric ratios depending on the reaction conditions. researchgate.net Catalytic asymmetric hydrogenation of pyridinium (B92312) salts using chiral iridium, rhodium, or palladium catalysts is also a powerful method for accessing enantiomerically enriched piperidine derivatives. mdpi.comgoogle.com
| Synthetic Method | Stereochemical Outcome | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Alkoxymethylation of metalloenamine | (3R,4S)-diastereomer | Metalloenamine from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine | nih.gov |
| Nucleophilic substitution | (3R,4R)-diastereomer | Deprotonated 3-methyl-4-piperidinenitrile | nih.gov |
| Biocatalytic transamination followed by reduction | High enantiomeric excess (>99% ee) and diastereomeric ratio (dr ≥98:2) | Transaminase, Platinum(0) or Imine reductase | researchgate.net |
| Alkylation with chiral auxiliary | Diastereomeric excess depends on conditions | s-BuLi, chiral auxiliary | researchgate.net |
Conformational Analysis of the Piperidine Ring System
The six-membered piperidine ring in this compound is not planar and adopts various conformations to minimize steric and torsional strain.
The most stable conformation of the piperidine ring is the chair form. iucr.orgacs.orgiucr.orgresearchgate.net In this conformation, the substituents can occupy either axial or equatorial positions. The piperidine ring can undergo a ring inversion process, where one chair conformation flips into another, causing the axial and equatorial substituents to interchange their positions. The energy barrier for this inversion can be studied using techniques like variable temperature NMR spectroscopy. researchgate.net
The conformational preference of the piperidine ring is significantly influenced by the nature and position of its substituents. For this compound, the methyl group at C3 and the hydroxymethyl group at C4 will preferentially occupy equatorial positions to minimize steric interactions (1,3-diaxial interactions). acs.orgafasci.com
In the trans isomer, both the methyl and hydroxymethyl groups can be in equatorial positions, leading to a relatively stable conformation. For the cis isomer, one substituent would be axial and the other equatorial in a chair conformation. Computational studies, such as those using Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and predict the most stable arrangement. acs.orgresearchgate.net X-ray crystallography of derivatives of this compound has confirmed the prevalence of the chair conformation with equatorial substituents in the solid state. nih.gov The presence of bulky N-substituents can further influence the conformational equilibrium. afasci.com
| Compound Derivative | Piperidine Ring Conformation | Substituent Orientation | Reference |
|---|---|---|---|
| ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | Chair | - | |
| tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]carbamate | Slightly distorted chair | Cis substituents | nih.gov |
| 4-[3-(4-Methylpiperidin-1-yl)propanamido]benzenesulfonamide monohydrate | Chair | - | iucr.org |
| (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Chair | - | iucr.org |
Future Directions and Emerging Research Frontiers for 3 Methylpiperidin 4 Yl Methanol Research
Development of Green Chemistry Approaches for Synthesis
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For (3-Methylpiperidin-4-yl)methanol, this translates to moving away from classical, multi-step procedures that often involve hazardous reagents and generate significant waste. Future research will likely prioritize the application of green chemistry principles to its synthesis.
Key strategies may include:
One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process to reduce solvent usage, energy consumption, and purification steps. An example is the potential development of a one-pot reductive amination and cyclization sequence from readily available starting materials. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, supercritical fluids, or bio-based solvents. Research into aqueous-phase synthesis of piperidine (B6355638) derivatives is an emerging area.
Catalytic Reductions: Employing catalytic hydrogenation with catalysts like Raney-Ni for reductive amination steps, which offers a cleaner alternative to stoichiometric metal hydride reagents. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
| Waste Prevention | Designing syntheses with higher yields and fewer byproducts. | Reduced environmental impact and lower disposal costs. |
| Atom Economy | Utilizing reactions like catalytic hydrogenation and cycloadditions. | Maximized efficiency of starting material conversion. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. | Improved safety for researchers and reduced environmental pollution. |
| Catalysis | Employing reusable catalysts for key transformations. | Increased reaction efficiency, selectivity, and reduced waste. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. For this compound, these computational approaches can accelerate discovery and optimization in several ways.
Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, such as solvents, catalysts, and temperatures, for the synthesis of this compound and its derivatives. researchgate.net This can significantly reduce the number of experiments required, saving time and resources. For instance, AI could predict the most effective solvent for a specific catalytic hydrogenation step in the synthesis. researchgate.net
De Novo Design: AI algorithms can design novel derivatives of this compound with desired properties. chemrxiv.org By learning from structure-activity relationships, these models can propose new molecules with potentially enhanced biological activity or improved physicochemical properties.
Reaction Pathway Prediction: Computational tools can help elucidate complex reaction mechanisms and predict potential side products, aiding in the design of more selective and efficient synthetic routes.
| AI/ML Application | Description | Impact on Research |
| Solvent Prediction | ML models predict the best solvent for a reaction based on reactants and products. researchgate.net | Accelerates optimization and promotes greener solvent choices. |
| Catalyst Selection | AI can suggest optimal catalysts for specific transformations. csic.es | Improves reaction efficiency and selectivity. |
| Virtual Screening | In silico screening of virtual libraries of derivatives against biological targets. nih.gov | Prioritizes synthesis of the most promising compounds. |
| Retrosynthesis Planning | AI tools can propose novel and efficient synthetic routes. | Uncovers new and potentially more sustainable pathways. |
Exploration of Advanced Catalytic Systems for Efficiency and Selectivity
Catalysis is central to the efficient synthesis of piperidine-containing molecules. Future research will focus on developing more advanced and sophisticated catalytic systems to improve the synthesis of this compound, focusing on both efficiency and stereoselectivity.
Asymmetric Catalysis: The development of chiral catalysts (e.g., based on rhodium, palladium, or iridium) will be crucial for the enantioselective synthesis of specific stereoisomers of this compound. This is particularly important for applications where biological activity is stereospecific.
Novel Metal Catalysts: Exploration of catalysts based on earth-abundant and non-precious metals (e.g., iron, copper, nickel) as more sustainable alternatives to precious metal catalysts like palladium and rhodium. mdpi.com
Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive chemical transformations offers green and highly controllable synthetic methods. These techniques could enable novel C-H activation or cyclization strategies for constructing the piperidine ring.
Enzymatic Catalysis: Biocatalysts (enzymes) can offer unparalleled selectivity under mild reaction conditions (aqueous environment, room temperature). The use of transaminases or reductases could provide a green and efficient route to chiral piperidine intermediates.
| Catalyst Type | Potential Reaction | Advantage |
| Palladium-based | C-N cross-coupling, hydrogenation mdpi.com | High efficiency and functional group tolerance. |
| Rhodium-based | Asymmetric hydrogenation mdpi.com | Access to specific stereoisomers. |
| Copper-based | C-H amination/cyclization mdpi.com | Cost-effective and sustainable. |
| Biocatalysts (Enzymes) | Asymmetric reduction, amination | High selectivity, mild conditions, environmentally friendly. |
Expanding the Chemical Space of this compound Derivatives
Systematically modifying the structure of this compound to create a library of derivatives is a key strategy for discovering new functionalities and applications. Future work will focus on strategically expanding the chemical space around this core scaffold.
Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that can rapidly generate a wide range of structurally diverse molecules from a common starting material. This could involve modifying the piperidine nitrogen, the methyl group, or the methanol (B129727) hydroxyl group with a variety of substituents.
Scaffold Hopping: Replacing the piperidine ring with other nitrogen-containing heterocycles (e.g., pyrrolidine, morpholine) while retaining key pharmacophoric features to explore new areas of chemical space.
Functionalization of the Piperidine Ring: Developing methods for the selective C-H functionalization of the piperidine ring to introduce new substituents at various positions, creating derivatives that are not accessible through traditional methods.
Hybrid Molecules: Combining the this compound scaffold with other known active fragments or pharmacophores to create hybrid molecules with potentially synergistic or dual-target activities. isciii.es For example, attaching it to other heterocyclic systems like oxazoles or benzoxazoles has been explored for generating novel compounds. nih.govisciii.es
The synthesis of various derivatives allows for the fine-tuning of properties. For instance, derivatives have been created where the core piperidine structure is linked to other aromatic and heterocyclic systems to explore their potential as inhibitors for various biological targets. mdpi.comacs.org
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the methyl group (δ ~1.2 ppm) and hydroxyl proton (δ ~1.8–2.5 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) provides precise stereochemical details. For example, piperidine ring puckering and methanol group orientation can be resolved with R-factors < 0.05 .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 144.1388 for C₇H₁₅NO).
How can contradictions in NMR and X-ray diffraction data for this compound derivatives be resolved?
Advanced Research Question
Discrepancies between NMR (dynamic conformers) and X-ray (static structure) data arise from differences in experimental conditions:
- Dynamic Effects in NMR : Use variable-temperature NMR to identify conformational exchange broadening. For example, coalescence temperatures near −40°C indicate slow interconversion between chair and twist-boat conformers .
- Crystallographic Constraints : Compare multiple crystal forms (polymorphs) to assess whether observed conformations are solvent- or packing-dependent .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers between conformers and validate experimental observations .
What computational modeling approaches are suitable for predicting the conformational stability of this compound?
Advanced Research Question
- Molecular Mechanics : Use AMBER or CHARMM force fields to screen low-energy conformers. Focus on the chair vs. twist-boat piperidine ring and hydroxyl group orientation .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate Gibbs free energy differences (ΔG) to predict dominant conformers in solution .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or methanol) to model hydrogen-bonding interactions influencing stability .
What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Question
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate polar byproducts.
- Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystal growth, ensuring >95% purity .
- Distillation : For large-scale preparations, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) minimizes decomposition .
How does the steric and electronic environment of the 3-methyl group influence reactivity in nucleophilic substitutions?
Advanced Research Question
The 3-methyl group exerts both steric and electronic effects:
- Steric Hindrance : The methyl group at C3 restricts access to the piperidine nitrogen, reducing nucleophilic substitution rates at adjacent positions. This is critical when designing derivatives for drug discovery .
- Electronic Effects : Hyperconjugation from the methyl group slightly increases electron density at C4, enhancing the hydroxyl group’s acidity (pKa ~15–16). This facilitates deprotonation under basic conditions for ether or ester formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
